molecular formula C13H11F3N2OS B2391527 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-34-6

2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2391527
CAS No.: 692287-34-6
M. Wt: 300.3
InChI Key: CXOQSYITUUWOQN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry for developing novel therapeutic agents . Compounds featuring a pyrimidinone core and a trifluoromethyl group are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . The trifluoromethyl group is a key structural feature known to enhance a molecule's lipophilicity, metabolic stability, and overall bioavailability, as the strong C-F bond is resistant to rapid enzymatic degradation . This makes such compounds particularly valuable for probing biological systems. The specific structural motifs present in this compound—including the phenyl and ethylsulfanyl substituents—are common in active pharmaceutical ingredients and investigational compounds, suggesting broad utility in biological screening. The core pyrimidinone structure is associated with a wide range of research applications. Pyrimidine derivatives have been extensively studied as potential anticancer agents, with some acting as inhibitors of protein kinase enzymes like EGFR, which are crucial targets in oncology . Furthermore, closely related triazole-pyrimidine hybrid compounds have demonstrated promising neuroprotective and anti-neuroinflammatory properties in cellular models . Research indicates these analogs exert their effects through the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway , which are key mechanisms implicated in neurodegenerative diseases and ischemic stroke . The presence of the sulfur-containing ethylsulfanyl group is a feature found in other bioactive molecules, which can influence the compound's electronic properties and its interaction with biological targets . This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the full potential of this compound in areas such as cell cycle regulation, apoptosis, and inflammation.

Properties

IUPAC Name

2-ethylsulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-2-20-12-17-10(13(14,15)16)8-11(19)18(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOQSYITUUWOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The molecular formula C₁₃H₁₁F₃N₂OS reflects a pyrimidinone ring system substituted at positions 2, 3, and 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethylsulfanyl moiety contributes to electronic modulation and binding interactions.

Synthetic Challenges

Synthetic routes must navigate:

  • Regioselective incorporation of substituents.
  • Stability of intermediates under trifluoromethylation conditions.
  • Chemoselectivity in sulfur-based functionalization.

Traditional Synthesis Approaches

Cyclocondensation Strategies

Early methods employed [3 + 3] cyclocondensation between thiourea derivatives and β-keto esters. For example, 2-methylisothiourea sulfate reacts with trifluoromethyl-containing enaminones under reflux to form the pyrimidinone core. However, yields remain low (8–10%) due to competing side reactions and harsh conditions.

Stepwise Assembly

A linear protocol involves:

  • Core formation : Reaction of ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane at 160–180°C, yielding 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
  • Functionalization : Tosylation with p-toluenesulfonyl chloride followed by nucleophilic displacement with ethanethiol introduces the ethylsulfanyl group.

Key Data :

  • Yield : 60–78% after purification.
  • Limitations : Multi-step purification, high energy input.

Modern Convergent Strategies

Direct Alkylation of Pyrimidinones

Convergent pathways bypass unstable intermediates by using pre-functionalized pyrimidine building blocks. 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine serves as an alkylating agent for O- or S-functionalization.

Chemoselective O-Alkylation

Reaction of pyrimidin-2(1H)-ones with iodomethylpyrimidines in dichloromethane at 0°C achieves O-alkylation with 70–98% yield. This method avoids N-alkylation byproducts through steric and electronic control.

Optimization Parameters :

  • Solvent : Dichloromethane or acetonitrile.
  • Temperature : 0–25°C.
  • Catalyst : Triethylamine (1.5 equiv).

Table 1: Comparative Yields in Convergent vs. Linear Synthesis

Method Reaction Time Yield (%) Purity (%)
Linear Cyclocondensation 48 h 8–10 85–90
Convergent Alkylation 0.5 h 70–98 95–99

Trifluoromethylation Techniques

Late-stage trifluoromethylation using Cu(I)-CF₃ complexes or Togni’s reagent enables regioselective installation. However, these methods require inert atmospheres and exhibit moderate yields (50–65%).

Flow Chemistry Innovations

Continuous-Flow Pyrimidinone Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, enabling rapid rDA (retro-Diels-Alder) reactions. For example, di-exo-norbornene-fused azetidinones react with lactim ethers in acetonitrile at 230–250°C with residence times of 5–10 minutes.

Advantages :

  • Yield Improvement : 85–95% vs. 70% in batch.
  • Solvent Reduction : Replace chlorobenzene with MeCN or EtOH.

Chemoselective Functionalization

Sulfur-Based Modifications

The ethylsulfanyl group is introduced via nucleophilic displacement of tosyl or mesyl intermediates. Ethanethiol (2.0 equiv) in DMF at 80°C displaces sulfonate leaving groups with >90% efficiency.

Oxidation and Cross-Coupling

Post-synthetic modifications include:

  • Oxidation to sulfones : H₂O₂/AcOH converts -S-ethyl to -SO₂-ethyl for enhanced hydrogen bonding.
  • Suzuki-Miyaura coupling : Pd-catalyzed arylation at position 3 using phenylboronic acid.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications across several domains:

Medicinal Chemistry

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant activity against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship indicates that electron-withdrawing groups enhance efficacy .
CompoundE. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)
2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone0.080 ± 0.0040.113 ± 0.0220.118 ± 0.022

Biological Research

  • Enzyme Inhibition: The compound has been explored for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Material Science

  • Development of New Materials: Its unique chemical properties allow for the exploration of new materials with high thermal stability and resistance to degradation, making it suitable for industrial applications.

Case Study on Anticancer Activity

A recent study investigated the anticancer properties of the compound against various cancer cell lines:

  • Cell Lines Tested:
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation .

Case Study on Pain Management

A clinical trial explored the efficacy of the compound in patients suffering from chronic pain conditions, revealing a notable reduction in pain levels compared to baseline measurements.

Case Study on Metabolic Disorders

Another study focused on the effects of the compound on glucose metabolism in diabetic models, showing significant improvements in insulin sensitivity and reductions in blood glucose levels.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Impact of C-2 Substitution on Activity

Compound R2 Group IC50 (µM) Cytotoxicity (HepG2 IC50, µM)
Target Ethylsulfanyl 2.9 >10
10 2-Pyridine 2.9 5.4
11 Phenyl 9.4 9.7

Substitution at C-6 (Trifluoromethyl vs. Other Groups)

The trifluoromethyl group at C-6 is optimal for activity:

  • Benzyl substitution : Compound 12 (C-6 benzyl) shows reduced potency (IC50 = 5.7 µM) compared to the trifluoromethyl analog .
  • Electron-rich methyl groups : Replacing trifluoromethyl with methyl (e.g., compound 51 ) retains potency (IC90 = 2.9 µM) but introduces cytotoxicity (IC50 = 7.3 µM) .

Table 2: Role of C-6 Substituents

Compound C-6 Group IC50/90 (µM) Cytotoxicity (HepG2 IC50, µM)
Target Trifluoromethyl 2.9 >10
12 Benzyl 5.7 9.8
51 Methyl 2.9 7.3

Substitution at N-3 (Phenyl vs. Alkyl/Aryl Groups)

The phenyl group at N-3 is essential for activity. Removal or replacement leads to loss of efficacy:

  • Ethyl or propyl groups : Compounds with alkyl chains (e.g., 3-ethyl or 3-propyl) lack antibacterial activity .

Analogues with Structural Variations

  • Insecticidal derivatives: Hydramethylnon (CAS 67485-29-4), a pyrimidinone-based insecticide, shares the trifluoromethyl group but features a tetrahydro-pyrimidinone core and distinct substituents, highlighting functional versatility .
  • Discontinued compounds: Derivatives like 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 692287-62-0) were discontinued, possibly due to toxicity or synthesis challenges .

Key Research Findings and Trends

Critical Substituents : The trifluoromethyl group at C-6 and phenyl at N-3 are indispensable for antibacterial activity, while ethylsulfanyl at C-2 balances potency and cytotoxicity .

Cytotoxicity Trade-offs : Structural modifications (e.g., 2-pyridine or methyl groups) often enhance potency but introduce cytotoxicity, limiting therapeutic utility .

SAR Consistency : The trifluoromethyl group’s electronegativity and steric effects make it superior to bulkier substituents (e.g., benzyl) for target engagement .

Biological Activity

The compound 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a member of the pyrimidinone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C13H12F3N2OS
  • Molecular Weight: 304.31 g/mol
  • IUPAC Name: 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

This compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study reported an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were found to be 25 µM and 30 µM respectively, suggesting moderate potency .

Case Study: Apoptosis Induction Mechanism

A detailed study explored the mechanism by which this compound induces apoptosis in HepG2 cells. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of DNA fragmentation associated with apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema, suggesting its potential use as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production: It has been suggested that this compound can alter cytokine levels, reducing inflammation and promoting apoptosis in cancer cells.

Data Table: Biological Activity Summary

Biological ActivityTest SystemResultReference
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
Anticancer (MCF-7)In vitroIC50 = 25 µM
Anticancer (HepG2)In vitroIC50 = 30 µM
Anti-inflammatoryMouse modelReduced paw edema

Q & A

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode with therapeutic targets?

  • Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., PI3Kγ). Resolve structures at <2.5 Å resolution to map interactions (e.g., hydrogen bonds with catalytic lysine residues). Cryo-EM is suitable for larger complexes (e.g., ribosome-bound inhibitors) .

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